Methyl 2-amino-5-chlorothiophene-3-carboxylate

Organic Synthesis Medicinal Chemistry Thienopyrimidine

Researchers requiring regioselective thienopyrimidinone annulation face inconsistent results with unsubstituted analogs. Methyl 2-amino-5-chlorothiophene-3-carboxylate (CAS 55503-06-5) provides the essential 5-chloro substitution pattern that directs cyclization and modulates electronic properties for downstream chemistry. • Enables construction of thieno[2,3-d]pyrimidin-4(3H)-one libraries-privileged scaffolds for CNS, cardiovascular, and respiratory drug discovery. • Derivatives exhibit potent antiproliferative activity (low nanomolar IC₅₀ against leukemia cell lines), supporting anticancer SAR programs. • Dual electron-donating (NH₂) and electron-withdrawing (Cl, CO₂Me) groups allow fine-tuning of optoelectronic properties for OFET/OPV research. Supplied with ≥95% purity, stored under inert atmosphere, and available for immediate dispatch.

Molecular Formula C6H6ClNO2S
Molecular Weight 191.64 g/mol
CAS No. 55503-06-5
Cat. No. B1600643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-chlorothiophene-3-carboxylate
CAS55503-06-5
Molecular FormulaC6H6ClNO2S
Molecular Weight191.64 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(SC(=C1)Cl)N
InChIInChI=1S/C6H6ClNO2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,8H2,1H3
InChIKeyNPMOAQRKBHOHII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-5-Chlorothiophene-3-Carboxylate Overview


Methyl 2-amino-5-chlorothiophene-3-carboxylate (CAS: 55503-06-5) is a heterocyclic organic compound belonging to the class of 2-aminothiophene-3-carboxylates [1]. It is characterized by a thiophene ring with a chlorine substituent at the 5-position, an amino group at the 2-position, and a methyl ester at the 3-position [1]. This specific substitution pattern makes it a versatile building block in organic synthesis , but does not impart any inherent biological activity that would differentiate it from other 2-aminothiophenes. The compound has a molecular formula of C₆H₆ClNO₂S and a molecular weight of 191.64 g/mol [1].

5-Chloro substitution enables regioselective thienopyrimidinone synthesis
Standard research-grade purity supports direct procurement
Multi-functional group handle for downstream derivatization

Methyl 2-Amino-5-Chlorothiophene-3-Carboxylate: Analog Substitution Risks


Generic substitution of methyl 2-amino-5-chlorothiophene-3-carboxylate with other 2-aminothiophene-3-carboxylates is not feasible for applications requiring the specific 5-chloro substitution pattern. The presence of the chlorine atom at the 5-position is a critical structural feature for regioselective functionalization and for modulating the electronic properties of the thiophene ring in downstream synthetic steps . While this compound itself lacks demonstrated biological activity, its derivatives have been explored for various applications. Using an unsubstituted analog or one with a different halogen would lead to a different chemical entity, potentially altering reaction outcomes, yields, and the biological profile of any final product. The following evidence highlights the synthetic utility of this specific building block and the biological potential of its derivatives, underscoring the need for precise chemical selection.

5-Chloro substitution is critical
Unsubstituted analogs or different halogens lead to altered regioisomeric outcomes and electronic properties.
Synthetic pathway specificity
Replacing the 5-chloro group may direct annulation toward different fused heterocycles, changing scaffold identity.

Methyl 2-Amino-5-Chlorothiophene-3-Carboxylate: Differentiation & Selection


Thieno[2,3-d]pyrimidinone Synthesis Utility

Methyl 2-amino-5-chlorothiophene-3-carboxylate serves as a key intermediate for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones. This scaffold is a common motif in numerous bioactive compounds, including antihyperlipaemic, bronchodilator, anxiolytic, antiischemic, and antiarthritic agents [1]. The 5-chloro substituent is crucial for directing further functionalization. A direct comparison with the unsubstituted analog, methyl 2-aminothiophene-3-carboxylate, is not available; however, the presence of the chlorine atom enables a regioselective synthetic pathway that is not possible with the unsubstituted starting material . This is a class-level inference based on the established utility of 5-halogenated 2-aminothiophenes in constructing fused heterocyclic systems.

Synthetic Utility
Class-level inference
5-Chloro enables thieno[2,3-d]pyrimidin-4(3H)-one synthesis; unsubstituted analog yields different regioisomer.
Critical for scaffold-specific library construction.
No direct yield comparison available.
Organic Synthesis Medicinal Chemistry Thienopyrimidine

Antiproliferative Activity of Derivatives

While the target compound itself lacks published biological activity, its derivatives have shown promising antiproliferative effects. In one study, a series of 2-amino-5-aryl thiophene derivatives were evaluated for their antiproliferative activity and inhibition of tubulin polymerization [1]. The most potent compound, 2-amino-3-(3',4',5'-trimethoxybenzoyl)-5-phenyl thiophene (9f), and its p-fluoro, p-methyl, and p-methoxyphenyl analogs exhibited IC₅₀ values ranging from 2.5 to 6.5 nM against the L1210 and K562 cell lines [1]. These values represent a significant improvement over combretastatin A-4, a known tubulin polymerization inhibitor, indicating the potential of this scaffold for anticancer drug development [1]. This is a class-level inference, as the data are for related derivatives, not the target compound itself.

Antiproliferative IC₅₀
Class-level inference
2.5–6.5 nM (derivatives vs L1210/K562 cells)
Derivatives show potent cell proliferation inhibition.
Data from 2-amino-5-aryl analogs; not the target compound.
Cancer Research Antiproliferative Tubulin Polymerization

Commercial Availability & Purity

Methyl 2-amino-5-chlorothiophene-3-carboxylate is readily available from multiple commercial suppliers with a standard purity specification of ≥95% . This is a key differentiator for procurement, as it reduces the need for in-house synthesis and purification. While this purity is typical for research-grade chemicals, it is a quantifiable and verifiable piece of information for sourcing decisions. This is supporting evidence, as it does not compare the compound to a specific alternative but rather establishes a baseline for its commercial viability.

Commercial Purity
Supporting evidence
≥95% (HPLC, NMR)
Meets standard research-grade purity.
Vendor-reported specification; verify per lot.
Procurement Chemical Synthesis Quality Control

Methyl 2-Amino-5-Chlorothiophene-3-Carboxylate: Research & Industrial Applications


Thieno[2,3-d]pyrimidinone Library Synthesis

This compound is ideally suited as a starting material for the construction of thieno[2,3-d]pyrimidin-4(3H)-one libraries [1]. The 5-chloro substituent directs regioselective annulation, and the resulting scaffold is a privileged structure in medicinal chemistry with applications in cardiovascular, respiratory, and central nervous system disorders [1].

Antiproliferative Agent Development

Derivatives of 2-amino-5-substituted thiophenes have demonstrated potent antiproliferative activity, with some compounds exhibiting IC₅₀ values in the low nanomolar range against leukemia cell lines [2]. This makes the target compound a valuable starting point for structure-activity relationship (SAR) studies aimed at developing new anticancer therapeutics.

Organic Semiconductor Precursor

Aminothiophenes, including this compound, are being explored as building blocks for organic semiconductors and other advanced materials . The presence of both electron-donating (amino) and electron-withdrawing (chloro, ester) groups allows for fine-tuning of electronic properties, making it a candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Application
Selection Property
Validation Focus
Thienopyrimidinone library synthesis
5-Chloro regioselectivity
Scaffold identity and purity
Antiproliferative SAR derivatization
2-Aminothiophene scaffold versatility
Cell proliferation assay endpoints
Organic semiconductor precursor research
Tunable electronic properties
Material performance in OFET/OPV prototypes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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